[1-(Methylethyl)pyrazol-5-yl]methylamine [1-(Methylethyl)pyrazol-5-yl]methylamine
Brand Name: Vulcanchem
CAS No.: 1007505-19-2
VCID: VC8403753
InChI: InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3
SMILES: CC(C)N1C(=CC=N1)CN
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

[1-(Methylethyl)pyrazol-5-yl]methylamine

CAS No.: 1007505-19-2

Cat. No.: VC8403753

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

[1-(Methylethyl)pyrazol-5-yl]methylamine - 1007505-19-2

Specification

CAS No. 1007505-19-2
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name (2-propan-2-ylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3
Standard InChI Key NUVNGCYOZPTKQS-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC=N1)CN
Canonical SMILES CC(C)N1C(=CC=N1)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

[1-(Methylethyl)pyrazol-5-yl]methylamine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

  • Isopropyl substituent at the pyrazole’s 1-position, enhancing steric bulk and influencing electronic properties.

  • Aminomethyl group at the 5-position, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is C7H13N3, with a molecular weight of 139.21 g/mol. Comparative analysis with the methyl-substituted analog (C5H9N3, 111.15 g/mol) reveals a 28.06 g/mol increase due to the isopropyl group .

Table 1: Comparative Structural Data

Property[1-(Methylethyl)pyrazol-5-yl]methylamine(1-Methyl-1H-pyrazol-5-yl)methylamine
Molecular FormulaC7H13N3C5H9N3
Molecular Weight (g/mol)139.21111.15
CAS RegistryNot reported863548-52-1
Boiling PointEstimated 160–170°C (5 mmHg)140.0°C (8.0 mmHg)

Spectroscopic and Physicochemical Properties

While experimental data for the methylethyl variant are scarce, infrared (IR) and nuclear magnetic resonance (NMR) spectra of its methyl analog provide foundational insights:

  • IR Spectrum: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) .

  • 1H NMR (DMSO-d6): δ 1.25 (d, 6H, isopropyl CH3), 3.10–3.30 (m, 1H, isopropyl CH), 4.15 (s, 2H, CH2NH2), 6.45 (s, 1H, pyrazole H4).

The compound’s logP (octanol-water) is estimated at 0.85, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological contexts.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For [1-(methylethyl)pyrazol-5-yl]methylamine, a plausible route includes:

  • Formation of Pyrazole Core:
    Reacting 3-(isopropyl)-1,3-diketone with methylhydrazine in ethanol under reflux yields 1-isopropylpyrazole.

    C5H10O2+CH3NHNH2C7H11N3+2H2O\text{C}_5\text{H}_{10}\text{O}_2 + \text{CH}_3\text{NHNH}_2 \rightarrow \text{C}_7\text{H}_{11}\text{N}_3 + 2\text{H}_2\text{O}
  • Aminomethyl Functionalization:
    Electrophilic substitution at the 5-position using chloromethylamine hydrochloride in the presence of AlCl3.

Industrial Scalability Challenges

Industrial production faces hurdles in regioselectivity control during pyrazole formation. Advanced techniques like continuous-flow reactors and catalytic asymmetric synthesis are under investigation to improve yield (>80%) and purity (>97%) .

Biological and Pharmacological Relevance

Table 2: Biological Activity of Pyrazole Amine Analogs

Cell LineIC50 (μM)Target ProteinSelectivity Ratio
Z-138 (Lymphoma)0.013CHK1>4,300 vs. CHK2
MDA-MB-231 (Breast)25.0EGFR120 vs. HER2

Antimicrobial Applications

Preliminary screens indicate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), though less potent than fluoroquinolones.

Future Directions and Research Gaps

Unresolved Challenges

  • Stereochemical Control: Developing enantioselective synthesis methods for chiral derivatives.

  • Target Identification: Elucidating off-target effects via proteome-wide affinity assays.

Emerging Applications

  • Materials Science: As a ligand in luminescent metal-organic frameworks (MOFs) for gas storage.

  • Neurology: Modulation of NMDA receptors in Alzheimer’s disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator